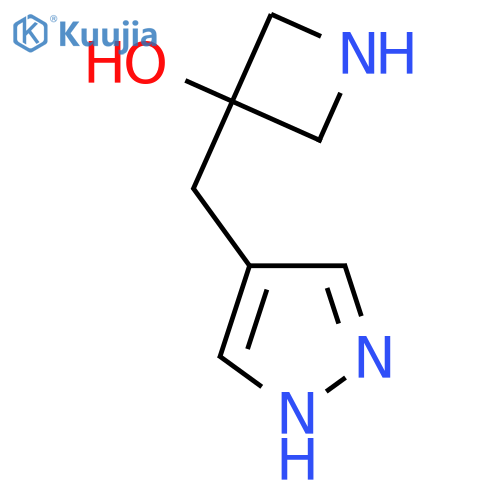Cas no 2228554-20-7 (3-(1H-pyrazol-4-yl)methylazetidin-3-ol)
3-(1H-ピラゾール-4-イル)メチルアゼチジン-3-オールは、複素環式化合物に分類される有機化合物です。分子構造中にピラゾール環とアゼチジン環を有し、3位にヒドロキシル基が結合していることが特徴です。このユニークな骨格構造により、医薬品中間体や生物活性化合物の合成において高い有用性を示します。特に、分子内に複数のヘテロ原子を含むため、標的タンパク質との多様な相互作用が可能であり、創薬研究分野で注目されています。また、立体障害の少ない構造的特徴から、分子設計の柔軟性に優れています。

2228554-20-7 structure
商品名:3-(1H-pyrazol-4-yl)methylazetidin-3-ol
3-(1H-pyrazol-4-yl)methylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(1H-pyrazol-4-yl)methylazetidin-3-ol
- EN300-1813553
- 2228554-20-7
- 3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol
-
- インチ: 1S/C7H11N3O/c11-7(4-8-5-7)1-6-2-9-10-3-6/h2-3,8,11H,1,4-5H2,(H,9,10)
- InChIKey: NIRCJAGRWQTSQR-UHFFFAOYSA-N
- ほほえんだ: OC1(CC2C=NNC=2)CNC1
計算された属性
- せいみつぶんしりょう: 153.090211983g/mol
- どういたいしつりょう: 153.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.9Ų
- 疎水性パラメータ計算基準値(XlogP): -1
3-(1H-pyrazol-4-yl)methylazetidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1813553-1.0g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 1g |
$1500.0 | 2023-06-01 | ||
| Enamine | EN300-1813553-2.5g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 2.5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1813553-10g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 10g |
$6450.0 | 2023-09-19 | ||
| Enamine | EN300-1813553-1g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 1g |
$1500.0 | 2023-09-19 | ||
| Enamine | EN300-1813553-5g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 5g |
$4349.0 | 2023-09-19 | ||
| Enamine | EN300-1813553-10.0g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 10g |
$6450.0 | 2023-06-01 | ||
| Enamine | EN300-1813553-0.05g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 0.05g |
$1261.0 | 2023-09-19 | ||
| Enamine | EN300-1813553-0.5g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 0.5g |
$1440.0 | 2023-09-19 | ||
| Enamine | EN300-1813553-0.25g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 0.25g |
$1381.0 | 2023-09-19 | ||
| Enamine | EN300-1813553-5.0g |
3-[(1H-pyrazol-4-yl)methyl]azetidin-3-ol |
2228554-20-7 | 5g |
$4349.0 | 2023-06-01 |
3-(1H-pyrazol-4-yl)methylazetidin-3-ol 関連文献
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
2228554-20-7 (3-(1H-pyrazol-4-yl)methylazetidin-3-ol) 関連製品
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 2230780-65-9(IL-17A antagonist 3)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
